molecular formula C6H2Cl2F3N B1331111 3,5-Dichloro-2-(trifluoromethyl)pyridine CAS No. 7655-72-3

3,5-Dichloro-2-(trifluoromethyl)pyridine

Cat. No.: B1331111
CAS No.: 7655-72-3
M. Wt: 215.98 g/mol
InChI Key: WSALYASKYGIWGP-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of chlorine and trifluoromethyl groups attached to a pyridine ring. This compound is notable for its applications in various fields, including agrochemicals and pharmaceuticals, due to its unique chemical properties and biological activities .

Safety and Hazards

2,3,5-DCTF is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a combustible liquid and can cause serious eye damage. It is harmful if swallowed or inhaled and may cause an allergic skin reaction .

Future Directions

The demand for 2,3,5-DCTF derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of 2,3,5-DCTF will be discovered in the future . It plays a fundamental role as a key structural ingredient for the development of many agrochemical and pharmaceutical compounds .

Mechanism of Action

Target of Action

3,5-Dichloro-2-(trifluoromethyl)pyridine (2,3,5-DCTF) is a key structural motif in active agrochemical and pharmaceutical ingredients . It is primarily used in the synthesis of several crop-protection products . The major use of 2,3,5-DCTF derivatives is in the protection of crops from pests .

Mode of Action

The biological activities of 2,3,5-DCTF derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Its chloro and trifluoromethyl groups can undergo substitution reactions, cross-coupling reactions, or serve as reactive sites for further transformations .

Biochemical Pathways

It is known that the compound plays a fundamental role as a key structural ingredient for the development of many agrochemical and pharmaceutical compounds .

Pharmacokinetics

The compound is known for its stability and reactivity, which makes it suitable for use in various chemical reactions .

Result of Action

The presence of a fluorine atom and a pyridine structure in 2,3,5-DCTF result in superior pest control properties when compared to traditional phenyl-containing insecticides . It is used in the synthesis of several crop-protection products, indicating its effectiveness in controlling pests .

Action Environment

The action, efficacy, and stability of 2,3,5-DCTF can be influenced by various environmental factors. It is known that the compound should be stored in a well-ventilated place and kept cool .

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in the synthesis of several crop-protection products . The biological activities of 3,5-Dichloro-2-(trifluoromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Cellular Effects

It is known that the compound is used in the synthesis of several crop-protection products . These products are designed to protect crops from pests, suggesting that this compound may have some effect on cellular processes in pests.

Molecular Mechanism

It is known that the compound is used in the synthesis of several crop-protection products . These products are designed to protect crops from pests, suggesting that this compound may interact with certain biomolecules in pests.

Temporal Effects in Laboratory Settings

It is known that the compound is used in the synthesis of several crop-protection products . These products are designed to protect crops from pests, suggesting that this compound may have some long-term effects on cellular function in pests.

Dosage Effects in Animal Models

It is known that the compound is used in the synthesis of several crop-protection products . These products are designed to protect crops from pests, suggesting that this compound may have some dosage-dependent effects in pests.

Metabolic Pathways

It is known that the compound is used in the synthesis of several crop-protection products . These products are designed to protect crops from pests, suggesting that this compound may interact with certain enzymes or cofactors in pests.

Transport and Distribution

It is known that the compound is used in the synthesis of several crop-protection products . These products are designed to protect crops from pests, suggesting that this compound may have some effects on its localization or accumulation in pests.

Subcellular Localization

It is known that the compound is used in the synthesis of several crop-protection products . These products are designed to protect crops from pests, suggesting that this compound may be directed to specific compartments or organelles in pests.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with sodium methoxide can yield methoxy-substituted derivatives .

Comparison with Similar Compounds

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-2,4,5,6-tetrafluoropyridine

Comparison: 3,5-Dichloro-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher stability and specific biological activities, making it valuable in various applications .

Properties

IUPAC Name

3,5-dichloro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSALYASKYGIWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290383
Record name 3,5-dichloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7655-72-3
Record name 3,5-Dichloro-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7655-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 68375
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007655723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7655-72-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-dichloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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